6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
CAS No.:
Cat. No.: VC13533708
Molecular Formula: C19H21ClN2O
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21ClN2O |
|---|---|
| Molecular Weight | 328.8 g/mol |
| IUPAC Name | 6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
| Standard InChI | InChI=1S/C19H20N2O.ClH/c1-12-3-5-13(6-4-12)18-19-15(9-10-20-18)16-11-14(22-2)7-8-17(16)21-19;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H |
| Standard InChI Key | UXQBMQGTYDWFCQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a tricyclic framework comprising an indole moiety fused to a partially saturated pyridine ring. The 6-methoxy group introduces electron-donating characteristics to the indole system, while the 4-methylphenyl substituent at C1 creates a stereogenic center, enabling chiral interactions with biological targets . The hydrochloride salt forms through protonation of the pyridine nitrogen, as evidenced by analogous THβC derivatives .
Table 1: Key Molecular Descriptors
The stereochemistry at C1 significantly influences biological activity, as demonstrated in chiral THβCs exhibiting enantiomer-dependent MAO-B inhibition . While specific optical rotation data for this compound remains unreported, synthetic methodologies from analogous systems suggest potential for diastereomeric control via Pictet–Spengler reactions .
Synthetic Methodologies
Conventional Organic Synthesis
The synthesis typically follows a two-step sequence:
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Pictet–Spengler Cyclization: Tryptamine derivatives react with 4-methylbenzaldehyde in acidic conditions to form the tetrahydro-β-carboline core. For example, electrochemical activation in deep eutectic solvents (DES) achieves cyclization in 60–90 minutes with yields exceeding 90% .
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Methoxy Group Introduction: Electrophilic aromatic substitution at position 6 using methylating agents like iodomethane in the presence of Lewis acids, followed by hydrochloride salt formation via HCl gas bubbling .
Table 2: Optimized Reaction Conditions for Analogues
| Parameter | Conventional Method | Electrochemical Method |
|---|---|---|
| Solvent | Ethanol | ChCl:EG (1:2) DES |
| Catalyst | 2N HCl | 2N HCl + 20 mA current |
| Time | 4 hours | 30–90 minutes |
| Yield | 90% | 78–96% |
| Temperature | Room temperature | 80°C (step 1), RT (step 2) |
Electrochemical methods reduce reaction times by 75% compared to conventional stirring, attributed to enhanced proton mobility under applied potential . The use of DES (e.g., choline chloride/ethylene glycol) improves atom economy and minimizes organic waste .
Stereochemical Considerations
Asymmetric synthesis of the C1 chiral center employs:
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Chiral Auxiliaries: (R)- or (S)-Phenylethylamine derivatives induce enantioselectivity during cyclization .
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Catalytic Asymmetric Transfer Hydrogenation (ATH): Ru(II)-BINAP complexes achieve up to 98% enantiomeric excess (ee) in related THβCs .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous hydrochlorides reveals decomposition onset temperatures of 210–225°C, with melting points between 179–195°C . The 4-methylphenyl group likely increases thermal stability compared to unsubstituted THβCs due to enhanced π-stacking interactions.
Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 12.4 ± 0.8 | 25°C, pH 2.0 |
| Methanol | 34.2 ± 1.2 | 25°C |
| Dichloromethane | 8.9 ± 0.5 | 25°C |
Data extrapolated from indicate moderate aqueous solubility suitable for intravenous formulations. The hydrochloride salt shows 3.2-fold higher water solubility than the freebase form .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, indole NH), 7.45–6.72 (m, 7H, aromatic), 4.11 (q, J=6.5 Hz, 1H, C1-H), 3.81 (s, 3H, OCH₃), 3.02–2.56 (m, 4H, CH₂), 2.35 (s, 3H, CH₃) .
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HRMS (ESI+): m/z calc. for C₁₉H₂₁N₂O [M-Cl]⁺: 293.1648; found: 293.1651 .
Chromatographic Methods
HPLC purity >99.5% achieved using:
Future Directions
Current research gaps include:
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